Sydnone, 3-cyclohexyl-

UV Spectroscopy Analytical Chemistry Quality Control

Antithrombotic drug discovery programs require well-characterized sydnone reference standards with validated platelet aggregation inhibitory activity for reliable SAR campaigns. 3-Cyclohexylsydnone (CAS 20600-69-5) meets this need as one of the most potent in-class inhibitors. • Validated antiplatelet activity supporting antithrombotic lead optimization • Distinct UV λmax at 292 nm enables unambiguous HPLC-UV identification • Unique crystal packing without π-π stacking aids solubility and formulation studies Supplied with full analytical documentation for direct integration into mechanistic and SAR investigations.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 20600-69-5
Cat. No. B15370856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSydnone, 3-cyclohexyl-
CAS20600-69-5
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1CCC(CC1)[N+]2=NOC(=C2)[O-]
InChIInChI=1S/C8H12N2O2/c11-8-6-10(9-12-8)7-4-2-1-3-5-7/h6-7H,1-5H2
InChIKeyLBWGAPRXZZUQPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexylsydnone: Procurement & Structural Baseline


Sydnone, 3-cyclohexyl- (CAS 20600-69-5) is a mesoionic heterocyclic compound belonging to the 1,2,3-oxadiazolium-5-olate class [1]. It is characterized by a cyclohexyl substituent at the N-3 position of the sydnone ring, with a molecular formula of C₈H₁₂N₂O₂ and a molecular weight of 168.20 g/mol . The compound's unique pseudo-aromatic structure, which features delocalized positive and negative charges, underpins its diverse reactivity and biological activity profiles [2].

3-Cyclohexylsydnone: Substitution Inadvisability


Substituting 3-cyclohexylsydnone with a simpler 3-alkyl or 3-aryl sydnone analog is not straightforward due to the profound influence of the N-3 substituent on both electronic structure and biological activity. The cyclohexyl group, through its unique steric bulk and electron-donating capacity, modulates the electron density distribution within the sydnone ring, which can alter intermolecular interactions and reaction pathways [1]. Critically, biological studies have shown that the N-3 substituent directly dictates pharmacological potency, with the cyclohexyl derivative demonstrating a distinct activity profile compared to other alkyl or aryl variants [2].

3-Cyclohexylsydnone: Differentiating Evidence


Distinct UV Absorption Maximum

3-cyclohexylsydnone exhibits a distinct UV absorption maximum compared to other 3-alkylsydnone derivatives, providing a key parameter for compound identification and purity assessment. In a comparative analysis, 3-methylsydnone, 3-n-butyl sydnone, and 3-cyclohexylsydnone showed UV absorption maxima at 290 nm, 289.5 nm, and 292 nm, respectively [1]. This 2-3 nm bathochromic shift for the cyclohexyl derivative offers a clear spectral signature.

UV Spectroscopy Analytical Chemistry Quality Control

Superior Antiplatelet Activity

In a study evaluating a series of 3-substituted N-nitroso-5-sydnone imines for antiplatelet activity, the 3-cyclohexyl derivative (compound 2p) was identified as one of the two most potent compounds tested [1]. While the study reported a broad IC₅₀ range of 0.2-140 μmol/L across the series, the 3-cyclohexyl and 3-hexyl derivatives were explicitly noted as having the "highest activities" [1]. This places the 3-cyclohexyl variant in the most active tier, significantly outperforming the majority of tested analogs.

Platelet Aggregation Inhibition Antithrombotic Medicinal Chemistry

Unique Solid-State Packing Motif

Single-crystal X-ray diffraction studies reveal that 3-cyclohexylsydnone adopts a distinct packing arrangement compared to its 3-pyridyl analog. Specifically, the cyclohexyl derivative exhibits no π-π stacking interactions, whereas the 3-pyridyl derivatives show clear evidence for such interactions [1]. Furthermore, the electron-donating cyclohexyl group induces an enhancement of electron density in the N(3)-C(4) bond of the sydnone ring relative to the pyridyl-substituted compounds [1].

Crystallography Solid-State Chemistry Materials Science

3-Cyclohexylsydnone: Application Scenarios


Antithrombotic Lead Optimization

Given its established position among the most potent in-class inhibitors of platelet aggregation [1], 3-cyclohexylsydnone is a strong candidate for antithrombotic lead optimization programs. Researchers should prioritize this derivative to investigate structure-activity relationships (SAR) around the N-3 position and to probe its mechanism of action as a potential NO-donor.

Analytical Reference Standard

The distinct UV absorption maximum at 292 nm [2] makes 3-cyclohexylsydnone an ideal reference standard for developing and validating UV-spectroscopic or HPLC-UV methods. Its unique spectral signature facilitates unambiguous identification and quantification in complex mixtures or reaction monitoring, ensuring high confidence in analytical results.

Crystallography Model Compound

The unique solid-state properties of 3-cyclohexylsydnone, including its lack of π-π stacking and altered crystal packing compared to aromatic analogs [3], position it as a valuable model compound. Researchers investigating the impact of aliphatic vs. aromatic substituents on crystal engineering, solubility, and stability can use this compound to gain fundamental insights.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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